![molecular formula C₂₈H₂₉ClN₄O₃ B1663630 Ruboxistaurin Hydrochloride CAS No. 169939-93-9](/img/structure/B1663630.png)
Ruboxistaurin Hydrochloride
Descripción general
Descripción
Ruboxistaurin Hydrochloride, also known as LY333531, is an orally active, selective PKC beta inhibitor . It has been investigated for the basic science of Type 2 Diabetes Mellitus and Type 1 Diabetes Mellitus . It is a member of the bisindolylmaleimide family .
Molecular Structure Analysis
The molecular formula of Ruboxistaurin Hydrochloride is C28H28N4O3 . The average molecular weight is 468.5469 . The structure is complex, with a 1-azacycloalkan-2-one structure or analogues having unsaturation or heteroatoms replacing one or more carbon atoms of the ring .Chemical Reactions Analysis
Ruboxistaurin Hydrochloride exhibits ATP dependent competitive inhibition of PKC beta I with an IC50 of 4.7 nM. It also inhibits PKC beta II with an IC50 of 5.9 nM .Aplicaciones Científicas De Investigación
- The compound is administered intravitreally (directly into the eye) to inhibit abnormal blood vessel growth and reduce vascular permeability in the retina .
- These nanoparticles enhance drug delivery efficiency, potentially improving the safety and effectiveness of intravitreal administration .
- PKC plays a role in various cellular processes, and inhibiting it may have therapeutic benefits in conditions like diabetic retinopathy .
- Long-term oral administration (up to 46 months) was studied, but further research is needed to optimize its efficacy .
Diabetic Retinopathy Treatment
Nanoparticle-Based Delivery Systems
Protein Kinase C (PKC) Inhibition
Visual Acuity Preservation
Renal Function Improvement
Combination Therapies
Mecanismo De Acción
Target of Action
Ruboxistaurin Hydrochloride, also known as LY 333531 Hydrochloride, is primarily targeted towards Protein Kinase C beta (PKCβ) . PKCβ is a member of the protein kinase C family of serine/threonine kinases, which are involved in a multitude of cellular processes such as proliferation, differentiation, and secretion .
Biochemical Pathways
The inhibition of PKCβ by Ruboxistaurin Hydrochloride affects various biochemical pathways. One such pathway involves the regulation of neuronal nitric oxide synthase (nNOS)-cGMP system, which may be involved in diabetic hyperalgesia .
Pharmacokinetics
The pharmacokinetics of Ruboxistaurin Hydrochloride were found to be linear within the dose range and duration of the study . Steady state was achieved after 7–21 days with twice-daily dosing . Ruboxistaurin given in the evening had lower plasma concentrations and a longer time to maximal concentration compared with the morning dosage . It’s important to note that co-administration with known CYP3A4 inducing agents may decrease the concentrations of Ruboxistaurin and N-desmethyl-ruboxistaurin .
Result of Action
The inhibition of PKCβ by Ruboxistaurin Hydrochloride can lead to various molecular and cellular effects. For instance, it has been shown to ameliorate the decrease in the nNOS-cGMP system, which could potentially alleviate diabetic hyperalgesia .
Action Environment
The action, efficacy, and stability of Ruboxistaurin Hydrochloride can be influenced by various environmental factors. For example, the time of administration can affect its plasma concentrations . Furthermore, the presence of CYP3A4 inducing agents can significantly alter its pharmacokinetics .
Safety and Hazards
Ruboxistaurin Hydrochloride is considered toxic and a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .
Relevant Papers One relevant paper suggests that Ruboxistaurin significantly improved visual acuity in patients with diabetic retinopathy and various degrees of diabetic macular oedema .
Propiedades
IUPAC Name |
(18S)-18-[(dimethylamino)methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3.ClH/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24;/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34);1H/t18-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQIEYDJYFVLPO-FERBBOLQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H]1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ruboxistaurin Hydrochloride | |
CAS RN |
169939-93-9 | |
Record name | Ruboxistaurin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169939939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RUBOXISTAURIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6496V4OCZN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.